Isochlorogenic acid b

概要

説明

イソクロロゲン酸Cは、4,5-ジカフェオイルキナ酸としても知られており、コーヒーや特定の薬用ハーブなど、さまざまな植物に自然に存在するポリフェノール化合物です。クロロゲン酸の異性体の1つであり、クロロゲン酸はカフェ酸とキナ酸から形成されるエステルです。 イソクロロゲン酸Cは、強力な抗酸化、抗炎症、および肝保護作用で知られています .

2. 製法

合成ルートと反応条件: イソクロロゲン酸Cは、カフェ酸とキナ酸のエステル化によって合成できます。この反応は通常、硫酸などの触媒を使用し、還流条件下で行われます。 生成物はその後、クロマトグラフィー技術を使用して精製されます .

工業的生産方法: 工業的な設定では、イソクロロゲン酸Cは、コーヒー豆や特定の薬用植物などの天然源から抽出されることがよくあります。抽出プロセスには、メタノールまたはエタノールなどの溶媒の使用、それに続くマクロポーラス樹脂と中低圧調製クロマトグラフィーによる精製が含まれます。 この方法は効率的であり、高純度のイソクロロゲン酸Cをもたらします .

準備方法

Synthetic Routes and Reaction Conditions: Isochlorogenic acid C can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, isochlorogenic acid C is often extracted from natural sources, such as coffee beans and certain medicinal plants. The extraction process involves the use of solvents like methanol or ethanol, followed by purification using macroporous resin and medium-low-pressure preparative chromatography. This method is efficient and yields high-purity isochlorogenic acid C .

化学反応の分析

反応の種類: イソクロロゲン酸Cは、次のようなさまざまな化学反応を起こします。

酸化: キノンを形成するように酸化される可能性があり、キノンは潜在的な生物学的活性を有する化合物です。

還元: 還元反応は、イソクロロゲン酸Cを対応するジヒドロ誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノンおよび他の酸化誘導体。

還元: ジヒドロ誘導体。

4. 科学研究への応用

イソクロロゲン酸Cは、さまざまな科学研究への応用があります。

化学: 植物抽出物中のポリフェノールの定量のための標準物質として使用されます。

生物学: イソクロロゲン酸Cは、さまざまな生物学的システムにおいて有益な抗酸化および抗炎症作用について研究されています。

医学: 高脂血症、アテローム性動脈硬化症、および肝臓病の治療における潜在的な治療効果があります。 .

産業: イソクロロゲン酸Cは、食品および化粧品業界において、製品の保存と健康上の利点の向上に役立つ抗酸化作用のために使用されます.

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of Isochlorogenic acid B, particularly in the context of lead-induced neurotoxicity. A study demonstrated that ICAB alleviates anxiety and depression caused by lead exposure in mice. The compound was found to improve behavioral abnormalities and reduce neuroinflammation and oxidative stress by regulating the brain-derived neurotrophic factor (BDNF) signaling pathway. Specifically, ICAB treatment led to:

- Decreased levels of malondialdehyde (a marker of oxidative stress).

- Increased activity of antioxidant enzymes.

- Inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Hepatoprotective Properties

This compound has also shown promising results in protecting against liver fibrosis, particularly in cases of non-alcoholic steatohepatitis (NASH). In a mouse model induced with NASH through a methionine- and choline-deficient diet, ICAB was administered at varying doses (5, 10, and 20 mg/kg). The findings indicated:

- Significant improvement in liver histopathology.

- Reduction in serum markers of liver damage (alanine aminotransferase and aspartate aminotransferase).

- Suppression of hepatic stellate cell activation and profibrogenic factors .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various contexts. For instance, ICAB has been shown to inhibit the activation of inflammatory pathways in response to lipopolysaccharide (LPS) exposure. In vitro studies indicated that ICAB could suppress the expression of inflammatory genes regulated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activating protein 1 (AP-1). This suggests potential applications for ICAB in managing inflammatory diseases .

Antioxidant Properties

This compound exhibits strong antioxidant capabilities, contributing to its protective effects against oxidative stress-related damage. It has been documented that ICAB can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. This property underlines its potential use in preventing diseases characterized by oxidative damage .

Summary Table of Applications

Case Studies and Research Findings

- Neuroprotection Against Lead Toxicity : A study conducted on mice exposed to lead showed that ICAB significantly improved behavioral tests indicative of anxiety and depression while reducing neuroinflammation markers .

- Protection Against Liver Fibrosis : Research involving a NASH model revealed that daily administration of ICAB improved liver histology and reduced markers associated with fibrosis development .

- Inflammatory Response Modulation : Investigations into LPS-induced inflammation demonstrated that ICAB effectively inhibited pro-inflammatory cytokine production and reduced activation of key inflammatory pathways .

作用機序

イソクロロゲン酸Cは、いくつかの分子標的および経路を通じてその効果を発揮します。

抗酸化作用: 水素原子または電子を供与することで、フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症作用: 腫瘍壊死因子-α、インターロイキン-6、およびインターロイキン-1βなどのプロ炎症性サイトカインの産生を阻害します。

肝保護作用: イソクロロゲン酸Cは、肝臓の抗酸化防御システムを強化し、脂質過酸化を予防することで、肝細胞を損傷から保護します.

6. 類似の化合物との比較

イソクロロゲン酸Cは、ジカフェオイルキナ酸として知られる化合物群の一部です。類似の化合物には次のようなものがあります。

- イソクロロゲン酸A(3,4-ジカフェオイルキナ酸)

- イソクロロゲン酸B(3,5-ジカフェオイルキナ酸)

- クロロゲン酸(3-カフェオイルキナ酸)

ユニークさ: イソクロロゲン酸Cは、キナ酸分子上のカフェオイル基の特定の配置によりユニークであり、これはその独特の生物学的活性に貢献します。 他の異性体と比較して、より優れた抗酸化および抗炎症作用を示しています .

類似化合物との比較

Isochlorogenic acid C is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

- Isochlorogenic Acid A (3,4-dicaffeoylquinic acid)

- Isochlorogenic Acid B (3,5-dicaffeoylquinic acid)

- Chlorogenic Acid (3-caffeoylquinic acid)

Uniqueness: Isochlorogenic acid C is unique due to its specific arrangement of caffeoyl groups on the quinic acid molecule, which contributes to its distinct biological activities. Compared to other isomers, it has shown superior antioxidant and anti-inflammatory properties .

生物活性

Isochlorogenic acid B (IcB) is a phenolic compound primarily found in various plants, including those in the Asteraceae family. It is known for its diverse biological activities, which have garnered attention in pharmacological research. This article provides a detailed overview of the biological activity of IcB, supported by data tables, case studies, and research findings.

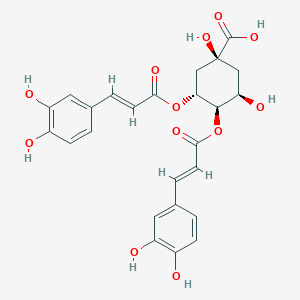

Chemical Structure and Properties

This compound is a derivative of chlorogenic acid, characterized by its unique molecular structure that includes caffeoyl and quinic acid moieties. Its chemical formula is , and it exhibits strong antioxidant properties due to the presence of multiple hydroxyl groups.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antioxidant Activity

- IcB exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. In vitro studies have shown that IcB can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Antimicrobial Effects

- Research indicates that IcB possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study involving extracts from Artemisia sieberi, IcB demonstrated notable inhibition of bacterial growth .

3. Hepatoprotective Effects

- IcB has been reported to protect liver cells from damage induced by toxins. In animal models, it has shown potential in reducing liver enzyme levels, indicating hepatoprotective effects .

4. Nephroprotective Effects

- Similar to its hepatoprotective properties, IcB has been observed to protect kidney tissues from oxidative damage, thereby supporting renal function .

5. Anti-inflammatory Activity

- IcB may modulate inflammatory pathways, contributing to reduced inflammation in various tissues. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro .

The mechanisms underlying the biological activities of IcB are multifaceted:

- Antioxidant Mechanism : IcB activates the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant enzymes and reducing oxidative damage .

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes within microbial cells .

- Anti-inflammatory Mechanism : IcB reduces the expression of inflammatory mediators through modulation of NF-κB signaling pathways .

Case Studies

- Antioxidant Activity Study

- Antimicrobial Efficacy

- Hepatoprotective Effects

Data Tables

特性

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。